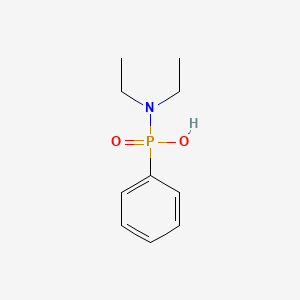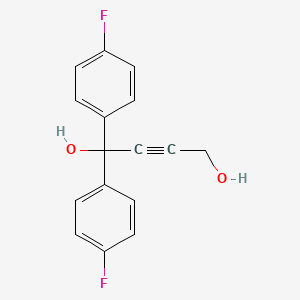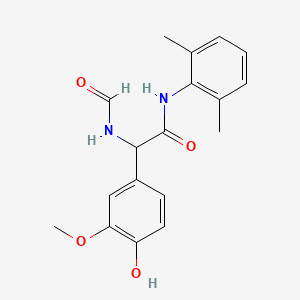
N-(2,6-dimethylphenyl)-2-formamido-2-(4-hydroxy-3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-2-formamido-2-(4-hydroxy-3-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylphenyl group, a formamido group, and a hydroxy-methoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-formamido-2-(4-hydroxy-3-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylaniline with formic acid to form the formamido intermediate. This intermediate is then reacted with 4-hydroxy-3-methoxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-dimethylphenyl)-2-formamido-2-(4-hydroxy-3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The formamido group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the formamido group results in an amine derivative.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-2-formamido-2-(4-hydroxy-3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2,6-dimethylphenyl)-2-formamido-2-(4-hydroxy-3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its antioxidant activity by scavenging free radicals. Additionally, the formamido group may interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(2,6-dimethylphenyl)-2-formamido-2-(4-hydroxyphenyl)acetamide: Lacks the methoxy group, which may affect its antioxidant properties.
N-(2,6-dimethylphenyl)-2-formamido-2-(3-methoxyphenyl)acetamide: The position of the methoxy group is different, potentially altering its reactivity and biological activity.
Uniqueness
N-(2,6-dimethylphenyl)-2-formamido-2-(4-hydroxy-3-methoxyphenyl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of the hydroxy and methoxy groups enhances its antioxidant activity, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
302326-06-3 |
|---|---|
Fórmula molecular |
C18H20N2O4 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2-formamido-2-(4-hydroxy-3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H20N2O4/c1-11-5-4-6-12(2)16(11)20-18(23)17(19-10-21)13-7-8-14(22)15(9-13)24-3/h4-10,17,22H,1-3H3,(H,19,21)(H,20,23) |
Clave InChI |
DFFGUTCGDYLNEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC(=C(C=C2)O)OC)NC=O |
Solubilidad |
45.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14136545.png)
![N-(Phenylmethyl)[1,1-biphenyl]-2-amine](/img/structure/B14136556.png)

![2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B14136574.png)

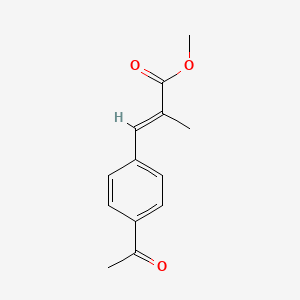
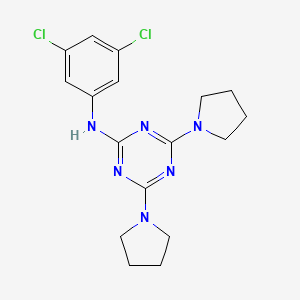
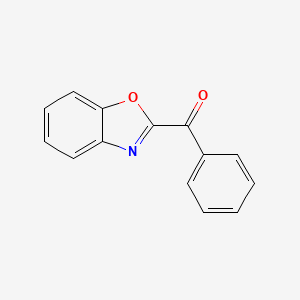
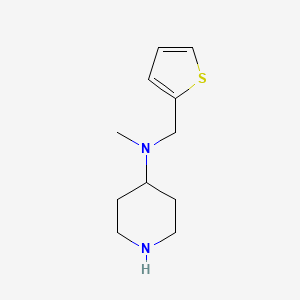
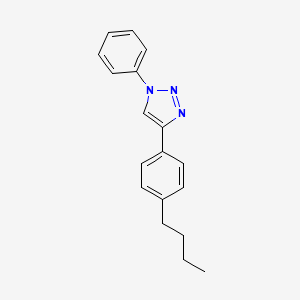
![2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B14136609.png)
![Bicyclo[4.4.1]undeca-1,5,8-triene](/img/structure/B14136613.png)
